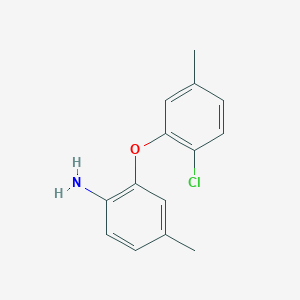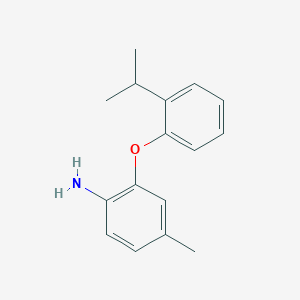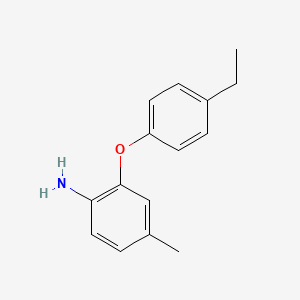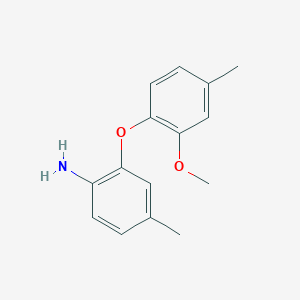
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine
Übersicht
Beschreibung
2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine, commonly referred to as MMP-4, is a chemical compound that has been studied for its use in a variety of scientific and medical applications. It is a derivative of phenethylamine, which is a type of amine that is found naturally in the body. MMP-4 has been studied for its potential to act as an enzyme inhibitor, as a potential drug target, and as a possible therapeutic agent.
Wissenschaftliche Forschungsanwendungen
MMP-4 has been studied for its potential use in a variety of scientific and medical applications. It has been studied as an enzyme inhibitor, as a potential drug target, and as a possible therapeutic agent. In addition, it has been studied for its potential use in the synthesis of other compounds, such as peptides and small molecules.
Wirkmechanismus
MMP-4 has been studied for its ability to inhibit the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a key regulator of many cellular processes. By inhibiting PDE4, MMP-4 can increase the levels of cAMP in cells, which can lead to a variety of effects, such as increased cell proliferation, increased cell survival, and increased cell migration.
Biochemical and Physiological Effects
MMP-4 has been studied for its potential effects on a variety of biochemical and physiological processes. In particular, it has been studied for its potential to modulate the immune system, to reduce inflammation, and to protect against oxidative stress. In addition, it has been studied for its potential to reduce the risk of certain cancers, to reduce the risk of cardiovascular disease, and to reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MMP-4 has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is highly efficient. In addition, it is a highly stable compound, and it can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic to cells at high concentrations, and it can be difficult to control its concentration in a sample.
Zukünftige Richtungen
There are several potential future directions for research on MMP-4. These include further studies on its potential to act as an enzyme inhibitor, its potential to modulate the immune system, and its potential to reduce the risk of certain diseases. In addition, further studies could be conducted on its potential to be used as a therapeutic agent and its potential to be used in the synthesis of other compounds. Finally, further studies on its mechanism of action and its biochemical and physiological effects could be beneficial.
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-4-6-12(16)14(8-10)18-13-7-5-11(2)9-15(13)17-3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLCESKCBIERIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline](/img/structure/B3172158.png)
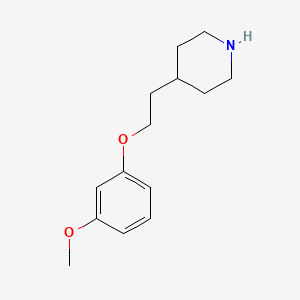
![4-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3172166.png)
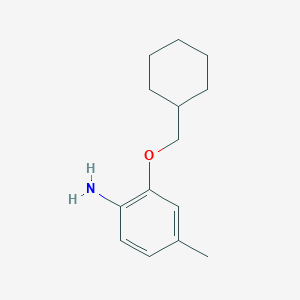
![N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172185.png)
